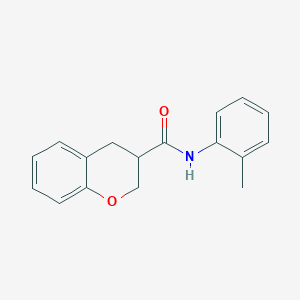
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as DMCM, is a chemical compound that belongs to the benzodiazepine family. It is a potent GABA receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the condensation of 2-methylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid followed by the reduction of the resulting imine to form the final product.
Starting Materials
2-methylphenylamine, 3,4-dihydro-2H-chromene-3-carboxylic acid, Sodium triacetoxyborohydride, Methanol, Chloroform, Hydrochloric acid, Sodium hydroxide
Reaction
Step 1: Dissolve 2-methylphenylamine (1.0 equiv) and 3,4-dihydro-2H-chromene-3-carboxylic acid (1.0 equiv) in methanol and add hydrochloric acid to the solution. Stir the mixture at room temperature for 24 hours to form the imine intermediate., Step 2: Add sodium triacetoxyborohydride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours to reduce the imine to the amine., Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to basic and extract the product with chloroform., Step 4: Purify the product by column chromatography to obtain N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide as a white solid.
Wirkmechanismus
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a potent agonist of the GABA receptor, specifically the GABA-A receptor subtype. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in reduced neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemische Und Physiologische Effekte
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in rats, as well as to have sedative and anticonvulsant effects. N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages as a pharmacological tool for neuroscience research. It is a potent and selective GABA receptor agonist, making it a useful tool for studying GABA receptor function. N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is also relatively stable and easy to synthesize, making it a cost-effective tool for research. However, N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has some limitations as well. It has a relatively short half-life in vivo, limiting its usefulness in certain experimental settings. Additionally, N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can have sedative effects at higher doses, which can confound experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is the development of novel N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide analogs with improved pharmacokinetic properties and reduced sedative effects. Another area of interest is the use of N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide as a tool for studying the role of GABA receptors in neurological disorders such as epilepsy and anxiety. Finally, N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide may have potential therapeutic applications in the treatment of these disorders, and further research is needed to explore this possibility.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety and other neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as a pharmacological tool in neuroscience research, particularly in the study of GABA receptor function.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKJLOWRHBCBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)
![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)
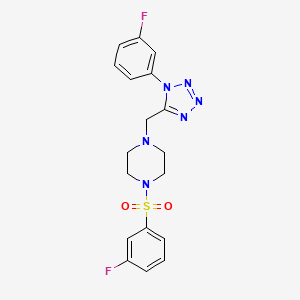
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)
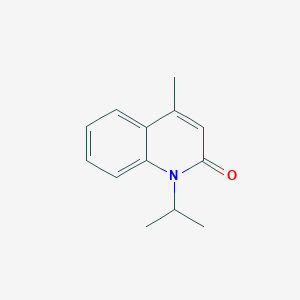
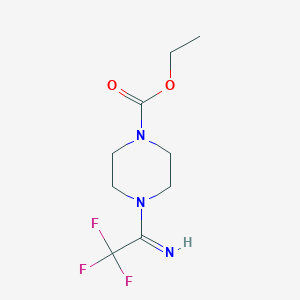
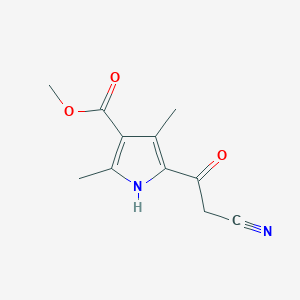
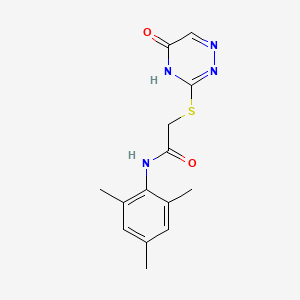
![8-(5-Bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934761.png)
![N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934763.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2934765.png)
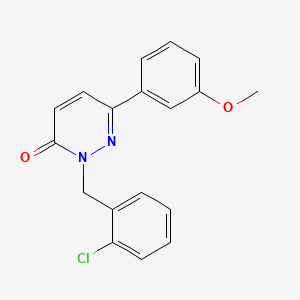
![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)